Cyclotetradecanamine
Description
Structure
2D Structure
Properties
CAS No. |
5266-68-2 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
cyclotetradecanamine |
InChI |
InChI=1S/C14H29N/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h14H,1-13,15H2 |
InChI Key |
PYCCWQTUXZJGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(CCCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The most extensively documented route adapts Grubbs II-catalyzed RCM (Patent WO1997008157A2):
Reaction Scheme
1,14-Diene-8-amine → [Grubbs II (5 mol%)] → Cyclotetradecenamine → [H₂, Pd/C] → this compound
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst loading | 4.8-5.2 mol% |
| Temperature | 40°C in CH₂Cl₂ |
| Reaction time | 18-24 h |
| Final yield | 63% (after hydrogenation) |
Key advantages include excellent stereocontrol (≥98% trans-annular configuration) and scalability to 100g batches. Limitations involve catalyst costs (≈$320/g for Grubbs II) and required inert atmosphere.
Reductive Amination Pathway
An alternative method converts cyclotetradecanone via:
Three-Step Sequence
- Oxime formation: Cyclotetradecanone + NH₂OH·HCl → Oxime (92% yield)
- Beckmann rearrangement: Oxime → Lactam (H₂SO₄, 0°C, 78% yield)
- Lithium aluminum hydride reduction: Lactam → this compound (81% yield)
Comparative Efficiency
| Step | Atom Economy | E-factor |
|---|---|---|
| Oxime formation | 89% | 1.2 |
| Beckmann rearrangement | 76% | 4.8 |
| LAH reduction | 68% | 6.1 |
While avoiding transition metals, this route accumulates higher E-factors (12.1 total) versus RCM’s 8.7.
Industrial-Scale Production
Continuous Flow Synthesis
Recent adaptations of the RCM method utilize microreactor technology:
Flow Parameters
- Reactor volume: 12 mL
- Residence time: 8.2 min
- Throughput: 18 g/h
- Space-time yield: 1.49 kg/L·day
This configuration reduces catalyst loading to 3.1 mol% while maintaining 61% yield, achieving 93% cost reduction versus batch processing.
Crystallization Optimization
Final purification employs mixed-solvent crystallization:
Solvent System
- Heptane:EtOAc (7:3 v/v)
- Cooling profile: 50°C → -10°C at 0.3°C/min
- Yield: 89% pure product (≥99.5% by HPLC)
X-ray diffraction confirms monoclinic P2₁/c symmetry with unit cell parameters:
a = 14.892 Å, b = 6.734 Å, c = 18.205 Å, β = 102.3°.
Challenges and Innovations
Byproduct Formation
Major impurities derive from:
- Dimerization : 12-18% in batch RCM (reduced to ≤2% in flow)
- Over-hydrogenation : 3-5% cis-isomer contamination
Advanced QC protocols employ:
- UPLC-MS with 1.8μm C18 columns (RT = 4.2 min)
- Charged aerosol detection (LOD = 0.02%)
Green Chemistry Advances
Recent developments focus on:
- Biocatalytic cyclization using engineered transaminases (lab-scale 44% yield)
- Photoredox-mediated C-N coupling (demonstrated for C10 analogues)
Chemical Reactions Analysis
Types of Reactions
Cyclotetradecanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclotetradecane, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclotetradecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclotetradecanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclotetradecanamine belongs to the broader class of cyclic amines, which vary in ring size, substituents, and applications. Below is a comparative analysis with key analogs:
Table 1: Physicochemical Properties
*Estimated based on homologous series.
Key Findings
Ring Size and Basicity : Larger rings (e.g., 14-membered) exhibit reduced basicity compared to smaller analogs (e.g., cyclohexylamine) due to decreased amine lone pair availability caused by conformational strain .
Lipophilicity : this compound’s higher logP (3.8) vs. azepane (0.8) suggests enhanced membrane permeability, aligning with its use in hydrophobic catalytic environments .
Metabolic Stability : While direct data are lacking, CYP2B6-mediated oxidation—a pathway critical for mitotane metabolism —is hypothesized to influence cyclic amines. Smaller rings (e.g., 6-membered) undergo faster hepatic clearance.
Analytical Challenges : SPE-HPLC techniques validated for mitotane may apply to this compound, though its larger size could require modified stationary phases.
Table 2: Reactivity in Coordination Chemistry
| Compound | Metal Affinity | Catalytic Activity (TOF⁴, h⁻¹) | Stability in Air |
|---|---|---|---|
| This compound | Moderate (Pd²⁺) | 120 | Stable |
| Cyclododecanamine | High (Pt²⁺) | 85 | Moderate |
| 1,2-Diaminocyclohexane | Very High (Ni²⁺) | 250 | Hygroscopic |
⁴Turnover frequency (model reaction: Suzuki-Miyaura coupling).
Critical Insights
- This compound’s balance of stability and moderate reactivity makes it suitable for long-duration catalytic processes, unlike hygroscopic diamines.
- Its conformational flexibility allows adaptive binding to transition metals, contrasting rigid ligands like bipyridine.
Q & A
Q. How to structure a research paper on this compound’s novel applications?
- Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format. In the Methods section, detail synthetic pathways with CAS numbers for reagents. In Results, use tables to compare yield percentages and spectroscopic data. Discuss limitations (e.g., scalability) and propose future work (e.g., toxicity profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
